2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone
Description
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone is a cyclopentenone derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group. The TBDMS moiety is widely employed as a hydroxyl-protecting group in organic synthesis due to its steric bulk and resistance to hydrolysis under mild acidic or basic conditions . This compound serves as a critical intermediate in the synthesis of bioactive molecules, such as γ-butyrolactones and prostaglandin analogs, where stereochemical control and functional group stability are paramount . Its structure combines the reactive α,β-unsaturated ketone (enone) system with the TBDMS group, enabling selective transformations in multi-step syntheses.
Properties
IUPAC Name |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopent-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-9-10-7-6-8-11(10)13/h7H,6,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALMERLOGIIOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523534 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68882-72-4 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopent-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The copper(II)-catalyzed Nazarov cyclization represents a robust method for constructing the cyclopentenone scaffold. This method begins with 1,4-dien-3-one substrates bearing a 2,4,6-trimethoxyphenyl (TMP) group at C5 and a siloxymethyl substituent at C1 (e.g., 1e in Table 1 of). The reaction proceeds via a conrotatory 4π electrocyclization to generate an oxyallyl cation intermediate, followed by two sequential-migrations. The first migration involves the siloxymethyl group (R = CH2OTBS), while the second is a hydride shift, ultimately yielding 2-(((tert-butyldimethylsilyl)oxy)methyl)cyclopent-2-enone (2e ).
Density functional theory (DFT) calculations confirm that the migratory aptitude depends on both steric and electronic factors. For instance, the 1,2-shift of the tert-butyldimethylsilyloxymethyl group occurs preferentially over hydride migration due to stabilization of the carbocation intermediate by the silyl ether moiety. The use of (MeCN)5Cu(SbF6)2 as a catalyst in dichloromethane at room temperature ensures chemoselectivity, with the reaction completing within 10 minutes.
Optimization and Yield Analysis
Initial studies demonstrated that substrates with bulky C1 substituents (e.g., 1e ) required careful optimization to minimize desilylation. As shown in Table 1 of, 1e yielded 2e in 45% alongside a 45% yield of the desilylated hydroxymethyl product (2’e ). This side reaction arises from the hexafluoroantimonate counterion’s Lewis acidity, which promotes cleavage of the tert-butyldimethylsilyl (TBS) group. To suppress desilylation, subsequent protocols employed weaker Lewis acids (e.g., NaBARF) in combination with catalytic Cu(II), achieving improved selectivity for the silylated product.
| Substrate | Catalyst | Solvent | Temperature | Yield of 2e | Desilylated Byproduct (2’e ) |
|---|---|---|---|---|---|
| 1e | (MeCN)5Cu(SbF6)2 | CH2Cl2 | rt | 45% | 45% |
| 1e | Cu(OTf)2/NaBARF | CH2Cl2 | rt | 78% | <5% |
Stereochemical Considerations
The reaction exhibits stereoconvergence, as both E- and Z-isomers of the alkylidene β-ketoester substrates yield the same cyclopentenone product. DFT studies attribute this to rapid E/Z isomerization under copper(II) catalysis prior to electrocyclization. For example, substrate 1r (Z-isomer) produced 2a with identical stereochemistry to the E-isomer 1a , confirming the intermediacy of a planar oxyallyl cation.
Hydroxymethylation of Silylated Cyclopentenone Derivatives
Synthetic Pathway and Catalytic Strategy
An alternative route involves hydroxymethylation of 4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one (rac-4 ), as detailed in. Treatment of rac-4 with formaldehyde (37% aqueous) in tetrahydrofuran (THF) and water, catalyzed by imidazole and 4-dimethylaminopyridine (DMAP), introduces the hydroxymethyl group at C2. Subsequent TBS protection yields the target compound in 61% yield.
Key steps :
Byproduct Formation and Mitigation
The hydroxymethylation step generates minor amounts of over-alkylated products, particularly when excess formaldehyde is used. Chromatographic purification (hexanes:EtOAc = 4:1) effectively isolates the desired product. Notably, the reaction’s aqueous phase must be carefully controlled to prevent premature desilylation, which occurs at pH < 7.
Enzymatic Resolution for Enantioselective Synthesis
Kinetic Resolution Using Lipases
Source reports an enantioselective route employing lipase-mediated kinetic resolution. Racemic 4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-yl acetate (rac-6 ) is treated with vinyl acetate and lipase in tert-butyl methyl ether at 35°C. The enzyme selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted. After 36 hours, the (S)-product (7 ) is isolated in 45% yield with >99% enantiomeric excess (ee).
Oxidative Desymmetrization
Further oxidation of the resolved alcohol (7 ) with MnO2 in CH2Cl2 furnishes enantiomerically pure (S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one, a precursor for hydroxymethylation. This method highlights the synergy between biocatalysis and traditional organic synthesis for accessing chiral building blocks.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions, often from tetrabutylammonium fluoride (TBAF), are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone is a cyclopentene organic compound with a tert-butyldimethylsilyl ether functionality, useful in organic synthesis and medicinal chemistry. The unique structure of this compound makes it suitable for several applications.
Applications
- Interaction studies Interaction studies with this compound emphasize its reactivity and binding affinity with biological macromolecules. Related compounds have demonstrated interactions with enzyme active sites and cellular receptors, suggesting potential pathways for further investigation.
- Synthesis of other compounds this compound can be used in the synthesis of other compounds . Silyl ethers, like this compound, can be used to produce trans-DHMP, a quorum sensing signaling molecule .
Structurally Similar Compounds
| Compound Name | Unique Features |
|---|---|
| 3-(tert-butyldimethylsilyloxy)-4-methylcyclopent-2-enone | Contains additional methyl substitution enhancing lipophilicity |
| Cyclopentene derivatives | General class known for diverse reactivity patterns in organic synthesis |
| 1-(3-sulfonylphenyl)-3-(cyclopent-2-en-1-yl)urea | Exhibits distinct pharmacological properties targeting specific diseases |
Mechanism of Action
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone involves its reactivity towards various nucleophiles and electrophiles. The TBDMS group provides steric protection, allowing selective reactions at other sites of the molecule. The cyclopent-2-enone core can undergo nucleophilic addition, making it a valuable intermediate in many synthetic pathways .
Comparison with Similar Compounds
4-(tert-Butyldimethylsilyloxy)cyclopent-2-enone Derivatives
Compounds like (±)-cis-4-(tert-butyldimethylsilyloxy)cyclopent-2-enol (±)-139 share the TBDMS-protected enone core but differ in hydroxyl positioning. These derivatives are synthesized via LiAlH4/LiI-mediated reductions of ketones, achieving 78% yields for diastereomeric mixtures . The TBDMS group enhances stability during purification and chiral resolution, critical for producing enantiopure intermediates in bioactive molecule synthesis.
2-Ethyl-3-methoxy-cyclopent-2-enone (14)
This methoxy-substituted enone lacks the silyl ether group, resulting in higher reactivity toward nucleophiles due to reduced steric hindrance. Synthesized from 2-ethyl-1,3-cyclopentanedione using TiCl4 in methanol, it achieves an 88% yield . The methoxy group offers moderate stability but requires harsher conditions for deprotection compared to TBDMS.
4-Trimethylsilyloxy-3-penten-2-one (TMSACAC)
Featuring a trimethylsilyl (TMS) group, this enone exhibits higher reactivity but lower hydrolytic stability than TBDMS analogs. The smaller TMS group accelerates reactions like conjugate additions but necessitates careful handling to avoid premature deprotection .
Key Observations:
- TBDMS vs. Methoxy: The TBDMS group provides superior stability but requires bulkier reagents for installation. Methoxy-substituted enones are more accessible synthetically but less versatile in multi-step processes.
- TBDMS vs. TMS : TMS analogs react faster but are prone to hydrolysis, limiting their utility in prolonged syntheses.
Reactivity and Stability
- Enone Reactivity: The α,β-unsaturated ketone system undergoes Michael additions, Diels-Alder reactions, and reductions. The TBDMS group minimizes unwanted side reactions by shielding the hydroxyl group .
- Hydrolytic Stability : TBDMS ethers resist hydrolysis under mildly acidic/basic conditions (e.g., LiOH/THF/MeOH), whereas TMS ethers degrade readily under similar conditions .
Biological Activity
2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone, identified by CAS number 68882-72-4, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is C₁₂H₂₂O₂Si, with a molecular weight of approximately 226.39 g/mol. The compound features a cyclopentene ring, which is known for its reactivity and versatility in organic synthesis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For example, lactones derived from similar structures have shown potent cytotoxic effects against various cancer cell lines. In one study, dimeric and trimeric lactones demonstrated stronger cytotoxicity compared to their monomeric counterparts, suggesting that structural modifications can enhance biological activity .
Table 1: Cytotoxic Activity of Lactones
| Compound Type | Activity Against Cancer Cell Lines | Reference |
|---|---|---|
| Monomeric | Moderate | |
| Dimeric | Stronger | |
| Trimeric | Less active |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopentenones with silyl ethers. The use of tert-butyldimethylsilyl (TBDMS) groups is particularly advantageous for protecting functional groups during synthetic transformations.
Table 2: Common Synthesis Routes
| Method | Description | Reference |
|---|---|---|
| TBDMS Protection | Protects hydroxyl groups during reactions | |
| Cyclopentenone Reaction | Forms the core structure through nucleophilic attack |
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have been extensively studied. For instance, research on cyclopentenones has revealed their potential in drug development due to their ability to interact with biological targets effectively.
Example Case Study
A study investigated the effects of various cyclopentenone derivatives on cancer cell proliferation. Results indicated that modifications at the silyl ether position significantly influenced the compounds' efficacy, highlighting the importance of structural variations in enhancing biological activity .
Q & A
Basic: What are the key synthetic routes for preparing 2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopent-2-enone?
Methodological Answer:
The compound is synthesized via cyclization and silyl-protection strategies. A common approach involves:
- Cyclopentenone Core Formation : Starting from substituted cyclopentenones, such as 2-hydroxy-3-methylcyclopent-2-enone derivatives, followed by functionalization at the hydroxymethyl position.
- Silyl Protection : The hydroxymethyl group is protected with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions (e.g., using imidazole in DMF) to enhance stability during subsequent reactions .
- Purification : Column chromatography on silica gel (deactivated with 1% triethylamine to prevent desilylation) with gradients of ethyl acetate/hexanes ensures isolation of the pure product .
Advanced: How can stereochemical control be achieved during functionalization of the cyclopentenone ring?
Methodological Answer:
Stereoselectivity is critical in reactions involving the cyclopentenone’s α,β-unsaturated ketone. Strategies include:
- Catalytic Asymmetric Methods : Use of chiral catalysts (e.g., PtO₂ in hydrogenation) to control stereochemistry during ring modifications or reductions .
- Thermodynamic vs. Kinetic Control : Adjusting reaction temperature and solvent polarity to favor desired stereoisomers. For example, low temperatures stabilize kinetic products, while higher temperatures favor thermodynamic outcomes.
- Protection-Directing Groups : The TBS group sterically shields specific sites, directing nucleophilic additions (e.g., Grignard reagents) to the less hindered face of the enone .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Confirms the presence of the carbonyl group (1702–1734 cm⁻¹) and silyl ether (2856–2958 cm⁻¹) .
- HRMS (ESI) : Validates molecular weight and isotopic patterns (e.g., [M + H]+ calculated for C₁₄H₁₅O₃: 231.1016; observed: 231.1022) .
- NMR : ¹H/¹³C NMR identifies cyclopentenone protons (δ 5.8–6.2 ppm for conjugated double bonds) and TBS-O-methyl groups (δ 0.1–0.3 ppm for Si-CH₃) .
Advanced: How does the TBS group influence the compound’s stability under acidic or basic conditions?
Methodological Answer:
The TBS group is acid-labile but stable under mild basic conditions:
- Acidic Conditions : Susceptible to cleavage with dilute HCl, TFA, or buffered HF, enabling selective deprotection in multi-step syntheses.
- Basic Conditions : Stable in reactions with NaHCO₃ or NEt₃, making it compatible with base-catalyzed alkylations or Michael additions.
- Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Avoid silica gel with residual acidity; use triethylamine-deactivated silica for chromatography .
Advanced: What are the challenges in analyzing reaction intermediates involving this compound?
Methodological Answer:
Key challenges include:
- Transient Intermediates : Use cryogenic trapping (–78°C) or flow chemistry to stabilize reactive species (e.g., enolates or radical intermediates).
- Byproduct Identification : LC-MS and GC-MS coupled with isotopic labeling (e.g., ¹³C-TBS derivatives) distinguish between desired products and side reactions.
- Mechanistic Probes : Kinetic isotope effects (KIE) and DFT calculations model reaction pathways, particularly for cyclopropane rearrangements or electrocyclic ring-opening .
Basic: What are common applications of this compound in organic synthesis?
Methodological Answer:
The compound serves as a versatile intermediate:
- Cyclohepta[cd]oxindole Synthesis : Used in divinylcyclopropane rearrangements to construct complex polycyclic scaffolds relevant to natural product synthesis (e.g., ergot alkaloids) .
- Peptide Mimetics : The TBS-protected hydroxymethyl group enables selective functionalization for peptide backbone modifications .
Advanced: How to mitigate competing side reactions during silyl deprotection?
Methodological Answer:
To minimize undesired pathways:
- Buffered Deprotection : Use NH₄F or TBAF in THF at 0°C for controlled cleavage, avoiding overexposure to fluoride ions that may degrade the cyclopentenone ring.
- In Situ Quenching : Add molecular sieves or scavenger resins (e.g., polymer-bound sulfonic acid) to neutralize HF byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
